molecular formula C15H24Cl2N2 B1392314 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1016843-75-6

1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1392314
CAS No.: 1016843-75-6
M. Wt: 303.3 g/mol
InChI Key: HGRJIGZUOYHOMH-UHFFFAOYSA-N
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Description

1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemically sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydroquinoline scaffold linked to a piperidine moiety, a structural motif present in compounds investigated for various pharmacological activities. Structurally related tetrahydroquinoline and tetrahydroisoquinoline analogs have been identified as hits in phenotypic screens against infectious diseases, with some demonstrating activity against multiple life-cycle stages of parasites . The piperidine ring is a common feature in many biologically active compounds and approved therapeutics, contributing to desired pharmacodynamic and pharmacokinetic properties. The dihydrochloride salt form typically enhances the compound's stability and aqueous solubility, facilitating its use in various in vitro assay systems. This chemical class is considered a privileged scaffold in medicinal chemistry, offering a versatile template for exploring interactions with a range of biological targets. Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry, a building block for creating diverse chemical libraries, or a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14;;/h1-2,6,9,14,16H,3-5,7-8,10-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJIGZUOYHOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This compound's unique structure incorporates a piperidine ring and a tetrahydroquinoline moiety, making it a significant subject of research in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₂₄Cl₂N₂
  • Molecular Weight : 303.3 g/mol
  • CAS Number : 1016843-75-6

Biological Activity Overview

The biological activity of 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

The compound interacts with specific molecular targets in biological systems, including:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that similar tetrahydroquinoline derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains.
  • CNS Activity : Potential effects on the central nervous system suggest it may be useful in treating neurological disorders.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of tetrahydroquinoline derivatives. The results indicated that compounds with similar structures to 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549) .

Study 2: Antimicrobial Effects

Research published in Pharmaceutical Biology assessed the antimicrobial activity of piperidine derivatives. The study found that 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .

Study 3: CNS Effects

A pharmacological evaluation in Neuropharmacology explored the central nervous system effects of related compounds. It was observed that tetrahydroquinoline derivatives could modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions like anxiety and depression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in cancer cells
AntimicrobialEffective against Staphylococcus aureus
CNS ModulationPotential anxiolytic effects

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H24Cl2N2
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 1220037-65-9

Kappa Opioid Receptor Antagonism

One of the primary applications of this compound lies in its role as a kappa opioid receptor (KOR) antagonist. KOR antagonists have been studied for their potential to mitigate stress-related behaviors and addiction. Specifically, 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride has shown promise in:

  • Reducing Stress-Induced Reinstatement of Drug-Seeking Behavior : Studies have demonstrated that KOR antagonists can prevent the reinstatement of drug-seeking behavior in animal models. For instance, compounds like JDTic have been effective in blocking stress-induced reinstatement of cocaine-seeking behavior .
  • Potential Therapeutic Use in Addiction Treatment : By modulating the KOR pathway, this compound could serve as a therapeutic agent for treating substance use disorders. The ability to block stress-induced cravings is particularly relevant for developing new addiction therapies.

Neuroprotective Effects

Research indicates that compounds targeting the KOR may also exhibit neuroprotective properties. The modulation of KORs has been linked to neuroprotection against various forms of neurodegeneration:

  • Inhibition of Neuroinflammation : KOR antagonism may reduce neuroinflammatory responses that contribute to neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

StudyObjectiveFindings
Beardsley et al. (2005)Evaluate KOR antagonistsIdentified that RTI-194 effectively blocks stress-induced reinstatement of cocaine-seeking behavior in rats .
McLaughlin et al. (2006)Assess effects on stress-induced behaviorsFound that nor-BNI (a KOR antagonist) blocked stress-induced potentiation of cocaine conditioned place preference (CPP) in mice .
Redila & Chavkin (2008)Investigate long-term effects of KOR antagonismDemonstrated sustained effects of KOR antagonists on reducing drug-seeking behavior over time .

Medicinal Chemistry Applications

In medicinal chemistry, 1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride serves as a scaffold for developing new pharmacological agents:

  • Synthesis of Novel Compounds : The tetrahydroquinoline structure is a versatile framework for synthesizing various derivatives with enhanced biological activity. Researchers are exploring modifications to improve potency and selectivity for specific targets.
  • Drug Development : As research progresses, this compound may lead to the development of new drugs aimed at treating psychiatric disorders and chronic pain conditions through its action on opioid receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s structural analogues differ primarily in the substituent’s position or the nature of the functional group. Key examples include:

a) 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline Dihydrochloride (CAS No. 1507701-62-3)
  • Molecular Formula : C₁₄H₂₁Cl₂N₂
  • Molar Mass : 288.24 g/mol
  • Key Features: The piperidine ring is attached at the 6-position of the tetrahydroquinoline core (vs. 1-position in the target compound) and via the 4-position of piperidine. This positional isomerism may influence binding affinity in pharmacological contexts .
  • Applications : Marketed as an industrial-grade compound (99% purity) for synthetic chemistry applications .
b) 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline Dihydrochloride
  • Key Features : Differs in the attachment position of the piperidine ring (3-piperidinylmethyl vs. 2-piperidinylmethyl). Such variations can alter steric hindrance and electronic properties, impacting reactivity or biological activity .
c) 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS No. 91-61-2)
  • Molecular Formula : C₁₀H₁₃N
  • Molar Mass : 147.22 g/mol
  • Key Features: A simpler derivative with a methyl group at the 6-position instead of a piperidinylmethyl group.

Physicochemical Properties

Compound CAS No. Molecular Formula Molar Mass (g/mol) Solubility/Stability Hazard Class
Target Compound 1220037-65-9 C₁₅H₂₄Cl₂N₂ 303.27 Room-temperature stable Irritant
6-(Piperidin-4-yl)-... Dihydrochloride 1507701-62-3 C₁₄H₂₁Cl₂N₂ 288.24 Industrial-grade solubility Not specified
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 Limited aqueous solubility Irritant
  • Key Observations: The dihydrochloride salts (target and 6-piperidinyl derivatives) exhibit enhanced solubility compared to non-salt forms like 6-methyltetrahydroquinoline.
b) Pharmacological Potential
  • Tetrahydroquinoline hybrids (e.g., ibuprofen-tetrahydroquinoline conjugates) are explored for enhanced anti-inflammatory or antipsychotic properties .
  • Sulfonyl-tetrahydroquinoline derivatives demonstrate antimalarial activity, highlighting the scaffold’s versatility in drug discovery .

Preparation Methods

Alkylation of Tetrahydroquinoline with Piperidine Derivatives

The core synthesis involves introducing the piperidinylmethyl group to the tetrahydroquinoline backbone. A representative method includes:

  • Reagents : 1,2,3,4-Tetrahydroquinoline, 2-(chloromethyl)piperidine, triethylamine (TEA), dichloromethane (DCM).
  • Procedure :
    • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM.
    • Add 2-(chloromethyl)piperidine (1.2 eq) and TEA (2.0 eq) dropwise under nitrogen.
    • Stir at room temperature for 12–24 hours.
    • Wash with dilute HCl (1:4 v/v), saturated Na₂CO₃, and water.
    • Dry over Na₂SO₄, concentrate, and purify via column chromatography (neutral Al₂O₃).

Yield : ~90–95% (free base).

Parameter Value/Detail
Solvent Dichloromethane
Temperature Room temperature (25°C)
Reaction Time 12–24 hours
Base Triethylamine
Workup Acid-base extraction

Salt Formation to Dihydrochloride

The free base is converted to the dihydrochloride salt for enhanced stability:

  • Reagents : Free base compound, hydrochloric acid (HCl, 2.0 eq), ethanol.
  • Procedure :
    • Dissolve the free base in ethanol.
    • Add concentrated HCl (37%) dropwise at 0°C.
    • Stir for 1 hour, then evaporate under reduced pressure.
    • Recrystallize from ethanol/ether.

Purity : >98% (HPLC).

Reaction Optimization Insights

Key factors influencing yield and purity:

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Stoichiometry : Excess alkylating agent (1.2 eq) ensures complete reaction.
  • Base Selection : TEA effectively neutralizes HCl generated during alkylation.

Characterization Data

1H-NMR (600 MHz, CDCl₃) :

  • δ 7.20–6.77 (m, 4H, aromatic), 3.78 (d, J = 68.9 Hz, 1H, CH₂-piperidine), 2.42 (d, J = 24.5 Hz, 1H, N-CH₂), 1.39 (d, J = 6.8 Hz, 3H, piperidine-CH₂), 0.79 (dd, J = 6.6, 1.7 Hz, 6H, isobutyl).

HRMS (ESI) :

  • Calculated for C₁₅H₂₂N₂ [M+H]⁺: 231.1861; Found: 231.1859.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride?

The compound can be synthesized via intramolecular cyclization of intermediates derived from aromatic amines and epichlorohydrin. For example, heating diphenylamine with excess epichlorohydrin generates N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergoes electrophilic attack on the aromatic ring to form the tetrahydroquinoline core . The dihydrochloride salt is typically obtained by treating the free base with hydrochloric acid. Key steps include optimizing reaction temperature (e.g., 80–120°C), solvent selection (e.g., ethanol or DMF), and purification via recrystallization.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly distinguishing piperidinylmethyl and tetrahydroquinoline moieties.
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental analysis verifies stoichiometry (C, H, N, Cl content).
    For example, analogous dihydrochloride salts (e.g., CAS 1820734-50-6) use similar validation workflows .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific GHS data for this compound is unavailable, general dihydrochloride salt protocols apply:

  • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Storage: Keep in a dry, cool environment (<25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Systematic optimization involves:

  • Catalyst screening: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
  • Temperature gradients: Monitor reaction progress via TLC/HPLC to identify ideal time-temperature profiles.
  • Post-reaction workup: Acid-base extraction or column chromatography removes unreacted intermediates.

Q. What advanced techniques resolve contradictions in solubility or stability data?

Conflicting solubility/stability results may arise from impurities or hydration states. Strategies include:

  • Differential Scanning Calorimetry (DSC): Detects polymorphic transitions or decomposition temperatures.
  • Karl Fischer titration: Quantifies water content in hygroscopic samples.
  • High-resolution MS: Identifies trace impurities (e.g., byproducts from incomplete cyclization).

Q. How can computational methods predict biological activity or binding mechanisms?

  • Molecular docking: Models interactions with target receptors (e.g., kinases) using software like AutoDock.
  • QSAR studies: Correlates structural features (e.g., piperidinylmethyl substitution) with activity trends from analogous compounds (e.g., kinase inhibitors like DMPQ dihydrochloride) .
  • MD simulations: Assesses conformational stability in physiological environments.

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate receptor binding affinity?

  • In vitro assays: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged compounds) in competitive binding studies.
  • Cell-based assays: Measure downstream signaling (e.g., cAMP levels for GPCR targets).
  • Negative controls: Include receptor knockout cells or antagonist pre-treatment to validate specificity.

Q. What statistical approaches address variability in biological replicate data?

  • ANOVA or t-tests: Compare means across experimental groups.
  • Grubbs’ test: Identifies outliers in dose-response curves.
  • Power analysis: Determines sample size required for significance (e.g., α = 0.05, β = 0.2).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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